molecular formula C28H61N3 B15180450 N-Dodecyl-N'-(2-(dodecylamino)ethyl)ethylenediamine CAS No. 41955-35-5

N-Dodecyl-N'-(2-(dodecylamino)ethyl)ethylenediamine

Cat. No.: B15180450
CAS No.: 41955-35-5
M. Wt: 439.8 g/mol
InChI Key: WBAZLMILKDTIQE-UHFFFAOYSA-N
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Description

N-Dodecyl-N'-(2-(dodecylamino)ethyl)ethylenediamine is a chemical compound with the CAS Number 41955-35-5 and the molecular formula C28H61N3 . It has a molecular weight of 439.817 g/mol . This compound is suited for analytical research and can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column . The mobile phase for such analysis can consist of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . The analytical method is scalable and can also be adapted for the isolation of impurities in preparative separation . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant technical data and safety data sheets for safe handling and application protocols.

Properties

CAS No.

41955-35-5

Molecular Formula

C28H61N3

Molecular Weight

439.8 g/mol

IUPAC Name

N-dodecyl-N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-31-28-26-30-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3

InChI Key

WBAZLMILKDTIQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCNCCNCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine can be synthesized through a multi-step reaction process. One common method involves the reaction of ethylenediamine with dodecylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine involves large-scale reactors where the reactants are mixed and heated. The process may include purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the amine groups, leading to different products.

    Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine oxides, while substitution reactions can produce a variety of substituted ethylenediamine derivatives.

Scientific Research Applications

N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

    Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine involves its interaction with molecular targets such as cell membranes and proteins. The long dodecyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and affecting cellular functions. This property is particularly useful in applications such as antimicrobial treatments and drug delivery.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous ethylenediamine derivatives are outlined below:

Structural Analogues with Variable Alkyl Chain Lengths

  • N-(2-aminoethyl)-N’-octadecylethylenediamine (CAS 7261-63-4): Structure: Features an octadecyl (C18) chain instead of dodecyl (C12). Impact: Longer alkyl chains increase hydrophobicity, reducing aqueous solubility but enhancing antimicrobial efficacy and surfactant stability . Applications: Primarily used in industrial biocides and corrosion inhibitors.

Quaternary Ammonium Compounds (QACs)

  • Benzalkonium Chloride (BAC12, CAS Not Provided): Structure: A quaternary ammonium compound with a benzyl group and C12 chain. Key Difference: BAC12’s permanent positive charge (quaternary nitrogen) enhances electrostatic interactions with microbial membranes, whereas the target compound’s primary/secondary amines require protonation for activity . Applications: BAC12 is widely used in disinfectants and preservatives due to superior antimicrobial potency.

Acetylated Ethylenediamine Derivatives

  • N,N'-Diacetylethylenediamine (CAS 871-78-3) :
    • Structure : Acetyl groups replace alkyl chains, converting amines into amides.
    • Impact : Reduced basicity and chelation capacity compared to the target compound. Acetylation shifts applications toward polymer crosslinking and mild chelators in cosmetics .

Complex Heterocyclic Derivatives

  • N-(2-aminoethyl)-N’-[2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethyl]ethylenediamine (CAS 52948-41-1): Structure: Incorporates an imidazole ring and undecyl chain. Impact: The imidazole group enhances metal coordination and pH-dependent solubility, favoring applications in catalysis or pH-responsive drug delivery systems .

Simplified Diamines

  • Dimethylethylenediamine (DMEDA, CAS Not Provided): Structure: Short methyl groups instead of long alkyl chains. Impact: Higher hydrophilicity and lower molecular weight (88.15 g/mol) make DMEDA suitable as a ligand in coordination chemistry or epoxy curing agents, contrasting with the target compound’s surfactant applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Weight Alkyl Chain Length Functional Groups Key Applications
N-Dodecyl-N'-(2-(dodecylamino)ethyl)ethylenediamine 41955-35-5 ~480.8 (est.) C12 x2 Primary/Secondary Amines API intermediates, Surfactants
N-(2-aminoethyl)-N’-octadecylethylenediamine 7261-63-4 355.6 C18 Primary Amines Biocides, Corrosion Inhibitors
Benzalkonium Chloride (BAC12) Not Provided ~339.9 C12 Quaternary Ammonium Disinfectants, Preservatives
N,N'-Diacetylethylenediamine 871-78-3 144.2 None Amides Polymer Crosslinkers, Cosmetics
DMEDA Not Provided 88.15 None (Methyl) Tertiary Amines Coordination Chemistry, Epoxy Resins

Research Findings and Industrial Relevance

  • Antimicrobial Activity: While QACs like BAC12 exhibit stronger antimicrobial action due to their charged structure, the target compound’s dual dodecyl chains provide moderate activity in non-polar environments, making it suitable for lipid-based formulations .
  • Solubility and Formulation : The compound’s lipophilicity limits aqueous solubility but enhances compatibility with organic solvents and lipid bilayers, favoring use in drug delivery systems .
  • Synthetic Flexibility : Its ethylenediamine backbone allows for further functionalization, a trait exploited in custom synthesis for specialized surfactants or pharmaceutical intermediates .

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